molecular formula C13H19NO5 B2832481 2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate CAS No. 793679-03-5

2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

Cat. No. B2832481
CAS RN: 793679-03-5
M. Wt: 269.297
InChI Key: KDQWRUXDLLGCKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is a chemical compound with the molecular formula C13H19NO5 . It has a molecular weight of 269.29 . This compound is used for research purposes .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The pyrrole ring is substituted with ethyl, methoxyethyl, and two methyl groups, and it also contains two carboxylate groups .

Scientific Research Applications

Hydrogen-bonding Patterns and Molecular Structures

A study detailed the crystal and molecular structures of derivatives closely related to the compound , highlighting the significance of hydrogen-bonding patterns in determining molecular stability and assembly. These structural insights are crucial for understanding the compound's behavior in different chemical environments (Senge & Smith, 2005).

Structural Parameters and Dimerization

Another study focused on the experimental and calculated structural parameters of a derivative, emphasizing its dimerization through hydrogen bonds. Such information is vital for the design of molecules with specific properties and behaviors in solid-state chemistry (Silva et al., 2006).

Synthesis and Characterization

Research on the synthesis, characterization, and computational study of pyrrole chalcone derivatives, which are structurally similar to the compound , has provided valuable insights into their potential applications in developing new chemical entities. This includes their role in forming dimers with multiple interactions and the implications for synthetic organic chemistry (Singh, Rawat, & Sahu, 2014).

Quantum Chemical Calculations

The use of quantum chemical calculations to evaluate the properties of related compounds has been documented, offering a deeper understanding of their electronic structure and potential reactivity. This computational approach aids in predicting the behavior of such molecules in various chemical reactions, facilitating their application in synthetic pathways (Singh et al., 2013).

Supramolecular Synthons for Crystal Engineering

Research has also explored the use of pyrrole-2-carboxylate derivatives as supramolecular synthons in crystal engineering. This application underscores the compound's utility in designing and developing new materials with tailored properties, leveraging the robustness of specific supramolecular interactions (Yin & Li, 2006).

Mechanism of Action

The mechanism of action of 2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate is not specified in the search results. It’s important to note that the mechanism of action for a chemical compound typically refers to how it interacts with biological systems, which would depend on the specific context of its use .

Safety and Hazards

Specific safety and hazard information for 2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate was not found in the search results. It’s important to handle all chemical compounds with appropriate safety measures, especially if they are used for research purposes .

Future Directions

The future directions for the use of 2-ethyl 4-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate are not specified in the search results. As a research chemical, its future applications would depend on the outcomes of ongoing and future research studies .

properties

IUPAC Name

2-O-ethyl 4-O-(2-methoxyethyl) 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO5/c1-5-18-13(16)11-8(2)10(9(3)14-11)12(15)19-7-6-17-4/h14H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQWRUXDLLGCKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=C(N1)C)C(=O)OCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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